1-(1-Boc-piperidin-4-yl)piperazine hydrochloride
CAS No.: 205059-39-8
Cat. No.: VC2380361
Molecular Formula: C14H28ClN3O2
Molecular Weight: 305.84 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 205059-39-8 |
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Molecular Formula | C14H28ClN3O2 |
Molecular Weight | 305.84 g/mol |
IUPAC Name | tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C14H27N3O2.ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;/h12,15H,4-11H2,1-3H3;1H |
Standard InChI Key | AOYGSFPZGUVWJN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride is an organic compound belonging to the class of piperazine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine moiety, which is a critical feature for its application in synthetic chemistry. The compound's systematic name according to IUPAC nomenclature is tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate hydrochloride . This compound is identified by the CAS registry number 205059-39-8, which serves as its unique identifier in chemical databases and literature .
The structure comprises a six-membered piperazine ring connected to a piperidine ring at the 4-position, with the piperidine nitrogen being protected by a Boc group. The presence of the hydrochloride salt enhances the compound's stability and solubility profiles, making it more suitable for various chemical reactions and biological assays. This structural arrangement contributes to its significance in medicinal chemistry and pharmaceutical research.
Physicochemical Properties
The physicochemical properties of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride are critical for understanding its behavior in chemical reactions and biological systems. Below is a comprehensive table summarizing its key physical and chemical properties:
The compound's relatively high melting and boiling points indicate strong intermolecular forces, likely due to the ionic character introduced by the hydrochloride salt formation. The LogP value of approximately 2.3 suggests moderate lipophilicity, which has implications for its membrane permeability and potential pharmaceutical applications . The polar surface area (PSA) provides insight into the compound's potential for penetrating cell membranes, particularly the blood-brain barrier, which is relevant for central nervous system drug development.
Synthetic Methodologies
Synthesis Routes
The synthesis of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride typically involves several steps, beginning with the preparation of the free base followed by salt formation. While direct synthesis information for the hydrochloride salt is limited in the provided search results, information about the free base synthesis provides valuable insights that can be applied to obtaining the final hydrochloride salt.
A common synthetic approach for the free base (1-(1-Boc-piperidin-4-yl)piperazine) involves catalytic hydrogenation. In this method, a suitable precursor (referred to as Intermediate 3 in the literature) undergoes hydrogenation in the presence of a palladium catalyst . The reaction is typically conducted under a hydrogen atmosphere at standard pressure for an extended period, followed by filtration and concentration to obtain the product .
The free base can then be converted to the hydrochloride salt through treatment with hydrogen chloride in an appropriate solvent, such as diethyl ether or dioxane. This salt formation step enhances the compound's stability and solubility characteristics, making it more suitable for storage and various applications.
Reaction Conditions and Optimization
The synthesis of the free base, as documented in patent literature, employs specific reaction conditions that have been optimized for high yield and purity. The following details highlight the key parameters of this synthetic approach:
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Reaction Medium: Tetrahydrofuran (THF) serves as the primary solvent, providing an appropriate environment for the hydrogenation reaction .
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Catalyst: 5% Palladium on carbon (Pd/C) is utilized as the catalyst, with a specific loading of approximately 22.0 g (containing 52.3% water) per 101 g of the starting material .
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Reaction Conditions: The reaction is conducted under a hydrogen atmosphere at standard pressure for approximately 16 hours, during which approximately 6 liters of hydrogen are consumed .
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Workup Procedure: Following completion of the reaction, the mixture undergoes filtration to remove the catalyst, followed by concentration in vacuo until dryness .
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Product Characteristics: The resulting product is described as a yellowish oil that crystallizes slowly upon standing and can be used without further purification .
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Yield: The reported yield for this synthetic approach is 86%, indicating a highly efficient process for obtaining the free base .
Converting the free base to the hydrochloride salt typically involves dissolving the free base in an appropriate solvent, followed by the addition of hydrogen chloride (either as a gas or in solution form). The resulting salt precipitates and can be isolated through filtration.
Applications and Significance
Pharmaceutical Applications
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride has garnered significant interest in medicinal chemistry due to its potential applications in drug development and the synthesis of biologically active molecules. The compound's structural features, particularly the presence of both piperazine and piperidine rings, make it relevant for various pharmaceutical research areas:
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Drug Precursor: The compound serves as a valuable building block for the synthesis of more complex pharmaceutical agents. The presence of the Boc protecting group allows for selective reactions at specific sites within the molecule, enabling precise modifications during multi-step syntheses.
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Central Nervous System (CNS) Agents: Piperazine derivatives have historically demonstrated activity in CNS-related therapeutics. The combination of piperazine and piperidine moieties in this compound makes it potentially relevant for developing drugs targeting neurological and psychiatric conditions.
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Structure-Activity Relationship Studies: The compound provides a foundation for exploring structure-activity relationships in drug discovery programs, where systematic modifications can be made to assess the impact on biological activity.
Chemical Research Applications
Beyond its pharmaceutical relevance, 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride has significance in broader chemical research contexts:
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Synthetic Intermediate: The compound serves as an important intermediate in the synthesis of more complex molecules. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.
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Model Compound: Its well-defined structure makes it useful as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
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Ligand Development: The compound's nitrogen-containing heterocyclic structure suggests potential applications in the development of ligands for metal coordination chemistry, which has implications in catalysis and materials science.
Chemical Reactivity and Transformations
Key Reactive Sites
The reactivity of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride is primarily defined by its structural features, particularly the nitrogen atoms and the Boc protecting group. Understanding these reactive sites is crucial for predicting and controlling its chemical transformations:
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Piperazine Nitrogen: The unprotected secondary nitrogen in the piperazine ring serves as a nucleophilic center capable of participating in various reactions, including alkylation, acylation, and sulfonylation. This reactivity makes it a valuable point for introducing diverse functional groups.
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Boc-Protected Piperidine Nitrogen: The presence of the tert-butoxycarbonyl group on the piperidine nitrogen temporarily masks its reactivity. This protecting group can be selectively removed under acidic conditions to reveal the secondary amine, which can then participate in further transformations.
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Hydrochloride Salt Formation: The compound's existence as a hydrochloride salt affects its solubility profile and reactivity. The salt can be neutralized to generate the free base form when different solubility characteristics or enhanced nucleophilicity of the piperazine nitrogen is required.
Common Transformations
Several chemical transformations are commonly performed with 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride, leveraging its reactive sites for diverse synthetic applications:
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Boc Deprotection: Treatment with acids such as trifluoroacetic acid (TFA) or hydrogen chloride results in the removal of the Boc protecting group, revealing the secondary amine of the piperidine ring. This transformation is crucial for accessing the fully deprotected 1-(piperidin-4-yl)piperazine, which has additional reactive sites for further modifications .
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Nucleophilic Substitution: The secondary amine of the piperazine ring can participate in nucleophilic substitution reactions with alkyl halides, epoxides, or other electrophiles, leading to N-alkylated derivatives.
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Acylation Reactions: Reaction with acyl chlorides, acid anhydrides, or activated carboxylic acids results in amide formation at the piperazine nitrogen, producing compounds similar to the related structure 1-Boc-4-(piperazine-1-carbonyl)piperidine mentioned in the search results .
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Salt Interconversion: The hydrochloride salt can be converted to the free base or to different salt forms depending on the specific requirements of subsequent reactions or applications.
Related Compounds and Structural Analogs
Structural Variations
Understanding the relationship between 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride and its structural analogs provides valuable context for its place within chemical space. Several related compounds have been documented in the scientific literature:
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1-(Piperidin-4-yl)piperazine: This compound represents the deprotected form, where the Boc group has been removed from the piperidine nitrogen. With a molecular weight of 169.26 g/mol (205.73 g/mol as the hydrochloride salt), it displays different physicochemical properties and enhanced reactivity at both nitrogen centers .
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1-Boc-4-(piperazine-1-carbonyl)piperidine: This analog features a carbonyl group connecting the piperidine and piperazine rings, creating an amide linkage instead of a direct connection. This structural modification significantly alters the compound's conformational preferences and hydrogen-bonding capabilities .
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Other Protected Variants: Various analogs may feature different protecting groups in place of the Boc group, such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc), which offer alternative deprotection conditions and chemical compatibilities.
Structure-Property Relationships
The structural variations among these related compounds translate into significant differences in their properties and applications:
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Solubility Profiles: The presence of the Boc group in 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride enhances its lipophilicity compared to the deprotected form, influencing its solubility in different solvents and potential for membrane permeation .
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Stability Considerations: The Boc-protected compound demonstrates greater stability under basic conditions compared to the unprotected analog, while being more susceptible to degradation under acidic conditions due to the acid-labile nature of the Boc group.
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Conformational Effects: The introduction of a carbonyl group in the related compound 1-Boc-4-(piperazine-1-carbonyl)piperidine constrains the rotation around the bond connecting the two rings, potentially influencing its binding characteristics with biological targets .
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